3-Trimethylsilylpropynal

Description

The exact mass of the compound 3-Trimethylsilylpropynal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Trimethylsilylpropynal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trimethylsilylpropynal including the price, delivery time, and more detailed information at info@benchchem.com.

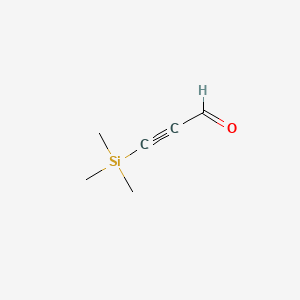

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OSi/c1-8(2,3)6-4-5-7/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRWLSKYGWLYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375387 | |

| Record name | 3-TRIMETHYLSILYLPROPYNAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2975-46-4 | |

| Record name | 3-TRIMETHYLSILYLPROPYNAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Trimethylsilylpropynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Trimethylsilylpropynal for Researchers and Drug Development Professionals

Introduction: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern organic synthesis, the efficiency and precision of a synthetic route are paramount. 3-Trimethylsilylpropynal, a seemingly simple bifunctional molecule, has emerged as a cornerstone reagent for chemists aiming to construct complex molecular architectures. Its structure, featuring a reactive aldehyde and a sterically accessible, protected alkyne, offers a dual-pronged approach to molecular elaboration. The trimethylsilyl (TMS) group serves not merely as a protecting group but as a strategic tool; it ensures the stability of the terminal alkyne to a variety of nucleophilic and basic conditions while allowing for its selective deprotection and subsequent transformation. This guide provides an in-depth exploration of 3-Trimethylsilylpropynal, from its fundamental properties to its application in sophisticated synthetic strategies, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. The key data for 3-Trimethylsilylpropynal are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2975-46-4 | [1][2] |

| Molecular Formula | C₆H₁₀OSi | [2] |

| Molecular Weight | 126.23 g/mol | [1][2] |

| Appearance | Liquid | |

| Flash Point | 29.4 °C (84.9 °F) | |

| IUPAC Name | 3-trimethylsilylprop-2-ynal | [2] |

Safety Profile:

3-Trimethylsilylpropynal is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The primary synthetic route to 3-Trimethylsilylpropynal typically involves the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol. This precursor is readily synthesized from propargyl alcohol.

The choice of oxidant is critical to the success of this transformation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed to prevent over-oxidation to the carboxylic acid. The causality behind this choice lies in the need to selectively oxidize the primary alcohol to an aldehyde without affecting the sensitive carbon-carbon triple bond or the TMS group.

Core Reactivity and Synthetic Applications

The synthetic utility of 3-Trimethylsilylpropynal stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo a wide array of classical transformations, including Wittig reactions, aldol condensations, and reductive aminations. The TMS-protected alkyne, on the other hand, is a stable spectator in many of these reactions, ready to be unveiled for subsequent manipulations.

A key application of this reagent is in the synthesis of complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. For instance, the aldehyde can be used as an electrophilic partner in condensation reactions, while the alkyne can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles.[3] This modular approach is highly valuable in the construction of compound libraries for drug screening.

Experimental Protocol: Wittig Reaction for the Synthesis of a Silylated En-yne

This protocol details a representative Wittig reaction, demonstrating the selective reactivity of the aldehyde group while preserving the TMS-protected alkyne.

Objective: To synthesize (E)-1-(trimethylsilyl)pent-1-en-4-yne from 3-trimethylsilylpropynal and ethyltriphenylphosphonium bromide.

Materials:

-

3-Trimethylsilylpropynal (1.0 eq)

-

Ethyltriphenylphosphonium bromide (1.1 eq)

-

Potassium tert-butoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-trimethylsilylpropynal in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired silylated en-yne.

Causality and Insights: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide without competing side reactions. The reaction is performed at low temperatures to control the exothermicity and improve the stereoselectivity of the alkene formation.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the Wittig reaction protocol described above.

Caption: A workflow diagram illustrating the key stages of the Wittig reaction.

Conclusion

3-Trimethylsilylpropynal is a versatile and powerful building block in organic synthesis. Its unique combination of a reactive aldehyde and a protected alkyne allows for a wide range of selective transformations, making it an invaluable tool for the construction of complex molecules. For researchers and drug development professionals, a deep understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential in the creation of novel therapeutic agents.

References

-

3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 - PubChem. (URL: [Link])

-

3-TRIMETHYLSILYL-1-PROPYNE - ChemBK. (URL: [Link])

-

3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 - Carl ROTH. (URL: [Link])

-

One-Pot Synthesis of 3-(Trimethylsilyl)propynamides - ResearchGate. (URL: [Link])

-

Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC - NIH. (URL: [Link])

-

Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid - ResearchGate. (URL: [Link])

-

The Use of Click Chemisty in Drug Development Applications - DergiPark. (URL: [Link])

Sources

Synthesis of 3-(trimethylsilyl)prop-2-yn-1-al: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(trimethylsilyl)prop-2-yn-1-al, a valuable bifunctional reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic strategies, mechanistic insights, and practical laboratory protocols. Emphasis is placed on the causal relationships behind experimental choices, ensuring a thorough understanding of the synthetic process. This guide aims to be a self-validating resource, grounded in authoritative literature, to empower researchers in their synthetic endeavors involving this versatile building block.

Introduction and Strategic Importance

3-(trimethylsilyl)prop-2-yn-1-al is a key synthetic intermediate possessing both an aldehyde functionality and a protected terminal alkyne. The trimethylsilyl (TMS) group serves as a sterically bulky protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for selective transformations at the aldehyde. This unique structural feature makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials. For instance, it has been utilized in 1,3-dipolar cycloaddition reactions to form substituted 1,2,3-triazoles, which have shown potential in medicinal chemistry.[1] The strategic placement of the TMS group also allows for its facile removal under specific conditions, unmasking the terminal alkyne for further elaboration.

The primary synthetic challenge lies in the selective oxidation of the corresponding propargyl alcohol, 3-(trimethylsilyl)prop-2-yn-1-ol, to the desired aldehyde without over-oxidation to the carboxylic acid or side reactions involving the alkyne moiety. This guide will critically evaluate several common and effective oxidation methodologies.

Synthetic Pathways to 3-(trimethylsilyl)prop-2-yn-1-al

The most prevalent and practical approach to 3-(trimethylsilyl)prop-2-yn-1-al commences with the readily available propargyl alcohol. This two-step sequence involves the silylation of propargyl alcohol followed by the selective oxidation of the resulting 3-(trimethylsilyl)prop-2-yn-1-ol.

Synthesis of the Precursor: 3-(trimethylsilyl)prop-2-yn-1-ol

The synthesis of 3-(trimethylsilyl)prop-2-yn-1-ol is a well-established procedure. A common method involves the deprotonation of propargyl alcohol with a suitable base, followed by quenching with chlorotrimethylsilane (TMSCl). An efficient procedure, as described in Organic Syntheses, utilizes ethylmagnesium bromide as the base in tetrahydrofuran (THF).[2] This Grignard-based approach offers high yields and is amenable to scale-up.

Alternatively, the dianion of propargyl alcohol can be generated using a strong base like n-butyllithium, followed by silylation. This method also provides the desired product in good yields.[3]

Oxidation of 3-(trimethylsilyl)prop-2-yn-1-ol to 3-(trimethylsilyl)prop-2-yn-1-al

The critical step in the synthesis is the selective oxidation of the primary alcohol to the aldehyde. Several reagents and conditions have been successfully employed for this transformation, each with its own advantages and limitations. The choice of oxidant is crucial to avoid over-oxidation and to ensure compatibility with the sensitive alkynylsilane functionality.

The following diagram illustrates the general synthetic workflow:

Caption: General workflow for the synthesis of 3-(trimethylsilyl)prop-2-yn-1-al.

2.2.1. Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for allylic and propargylic alcohols.[4][5][6][7] Its heterogeneous nature simplifies the workup, which typically involves a simple filtration.[6]

Causality Behind Experimental Choices:

-

Reagent: Activated MnO₂ is chosen for its chemoselectivity. It preferentially oxidizes the propargylic alcohol without affecting the carbon-carbon triple bond or the TMS group. Standard MnO₂ is often less reactive; therefore, "activated" MnO₂ is specified.

-

Solvent: The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform.[7] Polar protic solvents like alcohols are avoided as they can deactivate the MnO₂ surface.[4]

-

Stoichiometry: A significant excess of MnO₂ (typically 5-10 equivalents) is often required to drive the reaction to completion due to its heterogeneous nature and the variability in the activity of different batches.[6]

-

Temperature: The oxidation is usually conducted at room temperature, highlighting the mildness of the conditions.

Protocol: Manganese Dioxide Oxidation

-

To a stirred solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (5.0-10.0 eq).

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese salts.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 3-(trimethylsilyl)prop-2-yn-1-al.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

2.2.2. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild, rapid, and high-yielding method for the oxidation of primary alcohols to aldehydes.[8][9][10] It is known for its excellent functional group tolerance and is a reliable alternative to chromium-based oxidants.[8][9]

Causality Behind Experimental Choices:

-

Reagent: DMP is highly effective under neutral and mild conditions (room temperature), which is ideal for the sensitive 3-(trimethylsilyl)prop-2-yn-1-al.[9][10]

-

Solvent: Dichloromethane (DCM) or chloroform are the solvents of choice due to their inertness and ability to dissolve both the substrate and the reagent.[8]

-

Additives: The reaction produces two equivalents of acetic acid, which can be detrimental to acid-sensitive substrates.[8] The addition of a mild base like pyridine or sodium bicarbonate can buffer the reaction mixture.

-

Work-up: The work-up involves quenching the reaction and separating the product from the iodine-containing byproducts.

Protocol: Dess-Martin Periodinane Oxidation

-

To a solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in anhydrous DCM (~0.1 M) under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

2.2.3. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11][12][13][14][15] It is a very mild and efficient method for oxidizing primary alcohols to aldehydes without over-oxidation.[14]

Causality Behind Experimental Choices:

-

Reagents: The combination of DMSO and an activating agent (e.g., oxalyl chloride) forms a highly reactive electrophilic sulfur species.[11][12] The subsequent addition of a hindered base is crucial for the final elimination step.

-

Temperature: The reaction must be carried out at low temperatures (typically -78 °C) to prevent the decomposition of the reactive intermediates and to minimize side reactions.[12][14]

-

Odor: A significant drawback of the Swern oxidation is the production of the volatile and malodorous dimethyl sulfide.[11][15] All manipulations should be performed in a well-ventilated fume hood.

Protocol: Swern Oxidation

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C.

-

To this solution, add a solution of DMSO (2.2 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 15-20 minutes at -78 °C.

-

Add a solution of 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C.

-

Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise, and stir the mixture for another 30 minutes at -78 °C before allowing it to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

The following diagram provides a visual comparison of the key steps in these oxidation methodologies:

Caption: Comparison of experimental workflows for different oxidation methods.

Data Presentation and Characterization

The successful synthesis of 3-(trimethylsilyl)prop-2-yn-1-al should be confirmed by standard analytical techniques.

Physical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₀OSi | [1] |

| Molecular Weight | 126.23 g/mol | [1] |

| Boiling Point | 128.8 °C at 760 mmHg | [1] |

| Density | 0.876 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.444 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the trimethylsilyl protons around δ 0.2 ppm, a singlet for the aldehydic proton around δ 9.2 ppm, and a singlet for the methylene protons adjacent to the alkyne.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the two acetylenic carbons, and the trimethylsilyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹ and a characteristic absorption for the C≡C triple bond.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of 3-(trimethylsilyl)prop-2-yn-1-al is a valuable process for accessing a versatile building block in organic chemistry. The most reliable synthetic route involves the silylation of propargyl alcohol followed by a selective oxidation. This guide has detailed three robust oxidation methods: manganese dioxide oxidation, Dess-Martin periodinane oxidation, and Swern oxidation. The choice of method will depend on factors such as scale, available reagents, and the specific requirements of the subsequent synthetic steps. By understanding the underlying principles and practical considerations of each method, researchers can confidently and efficiently synthesize this important compound for their research and development activities.

References

-

Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261. [Link]

-

MnO2 oxidation reaction|| solved questions. (2020, July 14). YouTube. [Link]

-

3-Trimethylsilylpropynal. LookChem. [Link]

-

Harned, A. M. (2011). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 44(5), 393–403. [Link]

-

Manganese(IV) oxide. Organic Chemistry Portal. [Link]

-

Musalov, M. V., Andreev, M. V., Amosova, S. V., Larina, L. I., & Potapov, V. A. (2017). Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. Russian Journal of Organic Chemistry, 53(10), 1510–1513. [Link]

-

Jones, T. K., & Denmark, S. E. (1983). (E)-3-Trimethylsilyl-2-propen-1-ol. Organic Syntheses, 61, 18. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. (2017). National Institutes of Health. [Link]

-

Dess–Martin oxidation. Wikipedia. [Link]

-

Dess–Martin periodinane. Wikipedia. [Link]

-

Manganese Dioxide. Common Organic Chemistry. [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

-

Base catalyzed hydration of 3‐trimethylsilyl‐2‐propynal.10. ResearchGate. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

-

Swern Oxidation. J&K Scientific LLC. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

Swern oxidation. Wikipedia. [Link]

-

(z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Manganese Dioxide [commonorganicchemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Swern Oxidation [organic-chemistry.org]

- 15. Swern oxidation - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3-Trimethylsilylpropynal: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-trimethylsilylpropynal, a valuable bifunctional reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern its spectroscopic behavior.

Introduction

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following molecular structure and atom numbering scheme for 3-trimethylsilylpropynal will be used throughout this guide.

Caption: Molecular structure of 3-Trimethylsilylpropynal with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 3-trimethylsilylpropynal in a deuterated chloroform (CDCl₃) solvent are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.1 - 9.3 | Singlet (s) | 1H |

| (CH₃)₃Si- | 0.2 - 0.3 | Singlet (s) | 9H |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (9.1 - 9.3 ppm): The proton attached to the carbonyl carbon (aldehyde proton) is expected to appear in the highly deshielded region of the spectrum, typically between 9 and 10 ppm.[3] The strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the carbon-carbon triple bond contribute to this significant downfield shift. Due to the absence of adjacent protons, this signal is predicted to be a sharp singlet.

-

Trimethylsilyl (TMS) Protons (0.2 - 0.3 ppm): The nine equivalent protons of the three methyl groups attached to the silicon atom are expected to resonate at a very high field (upfield), typically around 0.2 ppm. The electropositive nature of silicon leads to increased shielding of these protons. This signal will appear as a strong singlet due to the free rotation around the Si-C bonds, making all nine protons chemically equivalent.

Caption: Key ¹H NMR correlations for 3-Trimethylsilylpropynal.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-trimethylsilylpropynal in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 3-trimethylsilylpropynal in CDCl₃ are presented below. These values are estimated based on typical chemical shifts for similar carbon environments.[4][5][6]

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 175 - 180 |

| Si-C≡ | 100 - 105 |

| ≡C-CHO | 90 - 95 |

| (CH₃)₃Si- | -1.0 - 0.0 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (175 - 180 ppm): The carbon atom of the aldehyde group is the most deshielded carbon in the molecule and is expected to appear significantly downfield.[3]

-

Alkynyl Carbons (90 - 105 ppm): The two sp-hybridized carbons of the alkyne group will resonate in the characteristic alkyne region of the spectrum. The carbon attached to the silicon atom (Si-C≡) is expected to be slightly further downfield than the carbon attached to the carbonyl group (≡C-CHO).

-

Trimethylsilyl (TMS) Carbons (-1.0 - 0.0 ppm): The three equivalent methyl carbons of the TMS group are highly shielded due to the electropositive silicon atom and will appear upfield, potentially at or slightly below 0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Employ a spectrometer with a carbon-observe probe, typically operating at 75 MHz for a 300 MHz proton instrument.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet. A wider spectral width (e.g., 200-220 ppm) is necessary compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal of CDCl₃ (a triplet centered at ~77.16 ppm) can be used as a secondary reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Frequencies

The key predicted IR absorption bands for 3-trimethylsilylpropynal are listed below. These predictions are based on characteristic vibrational frequencies of the functional groups present.[7][8][9]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |

| C≡C Stretch (Alkyne) | 2150 - 2170 | Medium to Weak |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| Si-CH₃ Symmetric Bend | ~1250 | Strong |

| Si-C Stretch | 840 - 860 | Strong |

Interpretation of the IR Spectrum

-

C=O Stretch (1690 - 1710 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group of an α,β-unsaturated aldehyde.[10] Conjugation with the alkyne lowers the frequency compared to a saturated aldehyde.

-

C≡C Stretch (2150 - 2170 cm⁻¹): The carbon-carbon triple bond stretch for a silyl-substituted alkyne is expected in this region. The intensity is often reduced due to the symmetry of the substitution.[11]

-

C-H Stretch (Aldehyde) (2820 - 2850 and 2720 - 2750 cm⁻¹): The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands, which is a very diagnostic feature for aldehydes.

-

Si-CH₃ and Si-C Stretches (~1250 and 840 - 860 cm⁻¹): Strong absorptions corresponding to the symmetric bending of the Si-CH₃ groups and the Si-C stretch are characteristic of the trimethylsilyl group.[8]

Caption: Key IR functional group frequencies for 3-Trimethylsilylpropynal.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like 3-trimethylsilylpropynal, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Synthesis of 3-Trimethylsilylpropynal

A common route to 3-trimethylsilylpropynal involves the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol.

Step 1: Synthesis of 3-Trimethylsilyl-2-propyn-1-ol

This precursor can be synthesized from propargyl alcohol and a silylating agent like chlorotrimethylsilane.

Step 2: Oxidation to 3-Trimethylsilylpropynal

Various oxidizing agents can be employed for the conversion of the alcohol to the aldehyde, such as pyridinium chlorochromate (PCC) or a Swern oxidation. A representative procedure using PCC is outlined below.

Experimental Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), add a solution of 3-trimethylsilyl-2-propyn-1-ol in CH₂Cl₂ dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-trimethylsilylpropynal, which can be further purified by distillation or column chromatography.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-trimethylsilylpropynal. The interpretation of these spectra, along with detailed experimental protocols, offers a comprehensive resource for the characterization of this important synthetic intermediate. The provided information, grounded in established spectroscopic principles, will aid researchers in the confident identification and utilization of 3-trimethylsilylpropynal in their synthetic endeavors.

References

-

SpectraBase. 3-trimethylsilylpropionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

University of Colorado Boulder. Aldehydes. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

Oregon State University. CH 336: Aldehyde Spectroscopy. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

University College London. Chemical shifts. [Link]

-

Gelest. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

Sources

- 1. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]

- 2. Visualizer loader [nmrdb.org]

- 3. PROSPRE [prospre.ca]

- 4. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 5. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Trimethylsilylpropynal: A Versatile Building Block in Modern Organic Synthesis

This guide provides a comprehensive overview of 3-trimethylsilylpropynal, a key reagent in contemporary organic chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents. As a bifunctional molecule, featuring both a protected terminal alkyne and a reactive aldehyde, 3-trimethylsilylpropynal offers a unique platform for the construction of complex molecular architectures.

Chemical Identity and Structure

The unique reactivity of 3-trimethylsilylpropynal stems from its distinct structural features. The trimethylsilyl (TMS) group serves as a sterically bulky and electronically stabilizing protecting group for the terminal alkyne, preventing its unwanted side reactions while allowing for selective transformations at the aldehyde functionality. This protection is reversible, enabling the facile deprotection to reveal the terminal alkyne for subsequent coupling reactions.

The official IUPAC name for this compound is 3-(trimethylsilyl)prop-2-ynal . It is also commonly referred to as 3-trimethylsilylpropiolaldehyde.[1]

Molecular Details:

| Property | Value |

| Molecular Formula | C₆H₁₀OSi[1] |

| Molecular Weight | 126.23 g/mol |

| CAS Number | 2975-46-4[1] |

Chemical Structure Diagram:

Caption: Chemical structure of 3-(trimethylsilyl)prop-2-ynal.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 3-trimethylsilylpropynal is essential for its proper handling, characterization, and application in synthesis.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 45-47 °C at 15 mmHg |

| Density | 0.866 g/mL at 25 °C |

| Refractive Index | 1.447 |

Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ 9.15 (s, 1H, -CHO)

-

δ 0.25 (s, 9H, -Si(CH₃)₃)

-

-

¹³C NMR (CDCl₃):

-

δ 176.0 (-CHO)

-

δ 103.0 (≡C-CHO)

-

δ 99.0 (TMS-C≡)

-

δ -1.0 (-Si(CH₃)₃)

-

-

Infrared (IR) Spectroscopy (neat):

-

ν 2960, 2900 cm⁻¹ (C-H stretch)

-

ν 2180 cm⁻¹ (C≡C stretch)

-

ν 1670 cm⁻¹ (C=O stretch, aldehyde)

-

ν 1250, 840 cm⁻¹ (Si-C stretch)

-

-

Mass Spectrometry (EI):

-

m/z 126 (M⁺)

-

m/z 111 (M⁺ - CH₃)

-

m/z 73 (Si(CH₃)₃⁺)

-

Synthesis of 3-Trimethylsilylpropynal

The most common and efficient laboratory synthesis of 3-trimethylsilylpropynal involves the oxidation of the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol. This precursor is readily available commercially or can be synthesized from propargyl alcohol.

Experimental Protocol: Oxidation of 3-trimethylsilyl-2-propyn-1-ol

This protocol describes a standard procedure using pyridinium chlorochromate (PCC) as the oxidizing agent.

Materials:

-

3-trimethylsilyl-2-propyn-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 3-trimethylsilyl-2-propyn-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-trimethylsilylpropynal as a colorless to pale yellow liquid.

Causality of Experimental Choices:

-

PCC: PCC is a mild oxidizing agent that is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydration of the aldehyde and other potential side reactions.

-

Inert Atmosphere: An inert atmosphere protects the reagents and products from oxidation by atmospheric oxygen.

-

Silica Gel Filtration: This step is crucial for the removal of the insoluble chromium byproducts, which simplifies the workup procedure.

Synthetic Workflow Diagram:

Caption: Workflow for the synthesis of 3-trimethylsilylpropynal.

Key Reactions and Applications in Drug Development

The synthetic utility of 3-trimethylsilylpropynal lies in the orthogonal reactivity of its two functional groups. The aldehyde can undergo a variety of classical transformations, while the TMS-protected alkyne can be unmasked for use in powerful carbon-carbon bond-forming reactions.

Reactions at the Aldehyde Group:

-

Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium reagents, and enolates, to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides provides a straightforward route to conjugated enynes.

-

Reductive Amination: Condensation with primary or secondary amines followed by reduction with agents like sodium borohydride or sodium triacetoxyborohydride yields propargylamines.

Reactions Involving the Alkyne Moiety:

-

Desilylation: The TMS group can be readily cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to generate the terminal alkyne.

-

Sonogashira Coupling: The deprotected terminal alkyne is an excellent substrate for palladium-catalyzed Sonogashira coupling with aryl or vinyl halides, a cornerstone reaction in the synthesis of many conjugated systems found in pharmaceuticals.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important pharmacophores in many drug candidates.[2]

Applications in Drug Discovery and Development:

The ability to introduce both an aldehyde and a masked alkyne functionality makes 3-trimethylsilylpropynal a valuable tool for the synthesis of complex and biologically active molecules. For instance, the indene and indenone scaffolds, which are prevalent in many anticancer and anti-inflammatory agents, can be efficiently constructed using palladium- and rhodium-catalyzed reactions of silylalkynes.[3] The versatility of this reagent allows for the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery programs.

Synthetic Utility Diagram:

Caption: Key synthetic transformations of 3-trimethylsilylpropynal.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

-

Handling: 3-Trimethylsilylpropynal is a flammable liquid and vapor and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5][6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] It should be stored away from heat, sparks, open flames, and hot surfaces.[4]

-

First Aid:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[6] In all cases of exposure, seek medical advice if symptoms persist.[4][6][7]

-

Conclusion

3-Trimethylsilylpropynal stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde and a protected, yet readily accessible, terminal alkyne provides synthetic chemists with a powerful tool for the construction of a wide array of complex organic molecules. Its applications in the synthesis of pharmacologically relevant scaffolds underscore its importance in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for harnessing its full synthetic potential.

References

- TCI AMERICA. (2018, July 6). Safety Data Sheet.

- Carl ROTH. (2024, March 2). 3-(Trimethylsilyl)

- Fisher Scientific. (2010, June 15).

- Fisher Scientific. (n.d.).

- Medvedeva, A. S., et al. (2008). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. Russian Journal of Organic Chemistry, 44(8), 1184-1188.

- Medvedeva, A. S., et al. (2021). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. Russian Journal of Organic Chemistry, 57(6), 934-942.

-

PubChem. (n.d.). 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate. Retrieved from [Link]

- Medvedeva, A. S., Andreev, M. V., Safronova, L. P., & Afonin, A. V. (2005). Synthesis of Trimethylsilylpropynoyl Chloride. Russian Journal of Organic Chemistry, 41(10), 1463–1466.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne (CAS: 6224-91-5) for Researchers and Drug Development.

-

PubChem. (n.d.). 3-Bromo-1-(trimethylsilyl)-1-propyne. Retrieved from [Link]

-

LookChem. (n.d.). 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne: Chemical Properties and Structure.

-

PubChem. (n.d.). 3-Trimethylsilylpropynal. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3-TRIMETHYLSILYL-1-PROPYNE. Retrieved from [Link]

- SpectraBase. (n.d.). 3-Bromo-1-(trimethylsilyl)-1-propyne.

-

Pharmaffiliates. (n.d.). 1-(Trimethylsilyl)propyne. Retrieved from [Link]

- Chatgilialoglu, C., & Studer, A. (2013). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Chemical Society Reviews, 42(19), 7557-7566.

- PubMed. (n.d.). Recent Applications of the (TMS)3SiH Radical-Based Reagent.

- Tokyo University of Science. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily.

-

Wikipedia. (n.d.). Trimethylsilane. Retrieved from [Link]

- NIST. (n.d.). 1-(Trimethylsilyl)-1-propyne.

Sources

- 1. 3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

Technical Guide: The Discovery and Foundational Synthesis of 3-Trimethylsilylpropynal

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-Trimethylsilylpropynal (TMS-propynal), a pivotal reagent in modern organic synthesis. The document details the foundational synthetic methodology, focusing on the selective oxidation of 3-Trimethylsilyl-2-propyn-1-ol. It delves into the rationale behind experimental choices, provides a self-validating, step-by-step protocol, and presents key characterization data. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.

Introduction: A Versatile Building Block

3-Trimethylsilylpropynal is a highly functionalized organic compound featuring an aldehyde, an alkyne, and a bulky trimethylsilyl group. This unique trifecta of functionalities makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The trimethylsilyl (TMS) group serves a dual purpose: it acts as a stable protecting group for the terminal alkyne, preventing unwanted side reactions, and it profoundly influences the reactivity of the molecule, particularly in cycloaddition and nucleophilic addition reactions.[3] The aldehyde group provides a reactive handle for forming new carbon-carbon bonds and introducing diverse functional groups.

The development of a reliable and scalable synthesis for this compound was a critical step in unlocking its synthetic potential. This guide focuses on the most direct and historically significant approach: the oxidation of the corresponding propargyl alcohol.

Core Synthetic Methodology: Oxidation of 3-Trimethylsilyl-2-propyn-1-ol

The most direct and widely adopted route for the preparation of 3-Trimethylsilylpropynal is the selective oxidation of its corresponding primary alcohol, 3-Trimethylsilyl-2-propyn-1-ol.[4][5]

Principle of the Reaction

The core transformation involves the conversion of a primary propargylic alcohol to an aldehyde. This requires an oxidizing agent that is potent enough to effect the transformation but mild enough to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction with primary alcohols.[6]

Expertise & Experience: The Choice of Oxidant

The selection of the oxidizing agent is the most critical parameter for the success of this synthesis. While various reagents can oxidize primary alcohols, the presence of the sensitive alkyne moiety necessitates a chemoselective approach.

-

Activated Manganese Dioxide (MnO₂): This is the reagent of choice for this transformation. Activated MnO₂ is a mild, heterogeneous oxidant with a remarkable selectivity for allylic and propargylic alcohols.[7] Its solid nature simplifies the reaction work-up, as the excess reagent and manganese byproducts can be easily removed by simple filtration.[8] This avoids the need for complex aqueous extractions that could potentially hydrolyze the TMS group or cause the volatile aldehyde product to be lost. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or chloroform at room temperature.[8]

-

Chromium-Based Reagents: Historically, chromium(VI) reagents like Collins reagent (dipyridine chromium(VI) oxide in DCM) or Pyridinium chlorochromate (PCC) were standards for stopping the oxidation of primary alcohols at the aldehyde stage.[6][9] These methods are highly effective but have fallen out of favor due to the toxicity and disposal challenges associated with chromium waste. For this specific substrate, MnO₂ provides comparable or superior results with a significantly better environmental and safety profile.[7]

Experimental Protocol: A Self-Validating System

This protocol describes a robust procedure for the synthesis of 3-Trimethylsilylpropynal based on manganese dioxide oxidation. The successful isolation of the product with the expected spectroscopic data serves as validation for the procedure.

Materials and Reagents

-

3-Trimethylsilyl-2-propyn-1-ol

-

Activated Manganese Dioxide (MnO₂), high purity

-

Dichloromethane (DCM), anhydrous

-

Celite® or diatomaceous earth

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

Step-by-Step Methodology

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add 3-Trimethylsilyl-2-propyn-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

-

Oxidation: To the vigorously stirred solution, add activated manganese dioxide (5-10 eq by weight) in one portion at room temperature. Causality: A large excess of high-activity MnO₂ is crucial to drive the reaction to completion in a reasonable timeframe. The reaction is often monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is fully consumed.[8] Reaction times can vary from a few hours to 48 hours depending on the activity of the MnO₂.[8]

-

Work-up and Filtration: Upon completion, the reaction mixture, a black suspension, is filtered through a pad of Celite® to remove the MnO₂ and other manganese salts. The filter cake should be washed thoroughly with several portions of fresh dichloromethane to ensure complete recovery of the product.[8] Trustworthiness: This step is critical. Incomplete washing will lead to significant yield loss, as the product can adsorb onto the high surface area of the manganese oxides.

-

Purification: The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation at low temperature and pressure. The crude product is a colorless to pale yellow liquid.[1] Due to its volatility, further purification is best achieved by short-path or Kugelrohr distillation under reduced pressure.[1]

Authoritative Grounding: Characterization Data

The identity and purity of the synthesized 3-Trimethylsilylpropynal must be confirmed by spectroscopic and physical data analysis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀OSi | [1][10] |

| Molecular Weight | 126.23 g/mol | [1][10] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 52 °C | [1] |

| Density | 0.854 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.444 | [1] |

Spectroscopic Data

The following NMR data are characteristic of the compound and serve as a primary means of identification.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 9.15 | singlet | Aldehyde (-CH O) |

| 0.25 | singlet | Trimethylsilyl (-Si(CH ₃)₃) | |

| ¹³C NMR | 176.7 | - | Aldehyde (C =O) |

| 103.0 | - | Alkyne (C -CHO) | |

| 102.3 | - | Alkyne (C -Si) | |

| -0.88 | - | Trimethylsilyl (-Si(C H₃)₃) |

Alternative Synthetic Approaches

While oxidation is the predominant method, an alternative approach involves the formylation of a silylated acetylide. This can be achieved by first forming the Grignard reagent of trimethylsilylacetylene (ethynyltrimethylsilane) using ethylmagnesium bromide. Subsequent reaction with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), yields the target aldehyde after acidic workup.[1] This method avoids the use of strong oxidants but requires careful handling of organometallic reagents.

Safety and Handling

3-Trimethylsilylpropynal is a flammable liquid.[1] It is also sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures (2-8°C).[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required. The reagents used in its synthesis, particularly chromium oxides, should be handled with extreme care due to their toxicity.[9]

Conclusion

The synthesis of 3-Trimethylsilylpropynal via the selective oxidation of 3-Trimethylsilyl-2-propyn-1-ol with manganese dioxide represents an efficient, reliable, and scalable method for accessing this important synthetic intermediate. The mild reaction conditions, simple work-up, and high chemoselectivity make this the preferred route in both academic and industrial settings. The well-defined physical and spectroscopic properties of the final product allow for straightforward validation, ensuring its quality for subsequent, often complex, synthetic transformations.

References

-

Title: Solvent-free MW-assisted in situ oxidation-imine formation routes from 3-triorganosilyl(germyl) Source: Arkivoc URL: [Link]

-

Title: Experimental Details Source: The Royal Society of Chemistry URL: [Link]

-

Title: First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides Source: MDPI URL: [Link]

-

Title: Microwave-Assisted Dry Oxidation of 3-Trialkylsilyl(germyl)prop-2-yn-1-ols to Propynals and the Direct Conversion of Acetylenic Alcohols to Ynimines and Enynes. Source: ResearchGate URL: [Link]

-

Title: One-Pot Synthesis of 3-(Trimethylsilyl)propynamides Source: ResearchGate URL: [Link]

-

Title: 3 - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: (PDF) First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides Source: ResearchGate URL: [Link]

-

Title: Poly[1-(trimethylsilyl)-1-propyne] and related polymers: Synthesis, properties and functions Source: ResearchGate URL: [Link]

-

Title: tris(trimethylsilyl)silane Source: Organic Syntheses URL: [Link]

-

Title: Aldehyde synthesis by oxidation of alcohols and rearrangements Source: Organic Chemistry Portal URL: [Link]

-

Title: 3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 Source: PubChem - NIH URL: [Link]

-

Title: (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE Source: Organic Syntheses URL: [Link]

-

Title: Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex Source: Organic Syntheses URL: [Link]

-

Title: Some Aspects of the Chemistry of Alkynylsilanes Source: Thieme Connect URL: [Link]

-

Title: Oxidation of alcohols I: Mechanism and oxidation states Source: Khan Academy URL: [Link]

-

Title: Manganese(IV) oxide Source: Organic Chemistry Portal URL: [Link]

-

Title: TEMPO-CATALYZED OXIDATION OF ALCOHOLS USING IODOSOBENZENE DIACETATE Source: Organic Syntheses URL: [Link]

Sources

- 1. 3-TRIMETHYLSILYLPROPYNAL | 2975-46-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. Manganese(IV) oxide [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Trimethylsilylpropynal | C6H10OSi | CID 2760865 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Trimethylsilylpropynal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trimethylsilylpropynal is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a sterically accessible terminal alkyne protected by a trimethylsilyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key physical properties of 3-trimethylsilylpropynal, namely its boiling point and density, and offers practical insights into their experimental determination.

Core Physical Properties

A precise understanding of the physical properties of a compound is fundamental for its effective use in research and development. The boiling point and density of 3-trimethylsilylpropynal are crucial parameters for its purification, handling, and use in various chemical reactions.

| Physical Property | Value | Conditions |

| Boiling Point | 52 °C | Not specified, likely at atmospheric pressure |

| Density | 0.854 g/mL | at 25 °C[1] |

The relatively low boiling point of 3-trimethylsilylpropynal suggests that it is a volatile compound. The purification of this compound is often carried out via vacuum distillation to mitigate potential thermal decomposition at atmospheric pressure.[1]

Experimental Determination of Physical Properties

The following protocols outline the standard procedures for the experimental determination of the boiling point and density of 3-trimethylsilylpropynal. These methods are designed to be self-validating and ensure a high degree of accuracy.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a volatile and potentially thermally sensitive compound like 3-trimethylsilylpropynal, distillation is the preferred method for determining its boiling point.

Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of 3-trimethylsilylpropynal into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.

Causality Behind Experimental Choices:

-

Boiling Chips: These are added to prevent "bumping," a phenomenon where a liquid superheats and then boils violently. The porous nature of the boiling chips provides nucleation sites for bubbles to form smoothly.

-

Gentle Heating: Gradual heating is crucial to establish a thermal equilibrium between the liquid and vapor phases, leading to an accurate boiling point measurement. Rapid heating can cause superheating and an erroneously high reading.

-

Vacuum Distillation (Optional but Recommended): For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that does not cause degradation. A synthesis of 3-trimethylsilylpropynal describes its purification by ball-to-ball distillation at 20 mbar and room temperature, indicating its suitability for vacuum distillation.[1]

Density Determination (Pycnometer Method)

Density is an intrinsic property of a substance and is defined as its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with 3-trimethylsilylpropynal, ensuring there are no air bubbles. Weigh the filled pycnometer.

-

Temperature Control: The measurement should be performed at a constant temperature, typically 25 °C, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Causality Behind Experimental Choices:

-

Pycnometer: This specialized glassware is designed to hold a precise and known volume of liquid, which is essential for an accurate density determination.

-

Analytical Balance: The use of an analytical balance ensures high precision in the mass measurements, which directly translates to the accuracy of the calculated density.

-

Temperature Control: The density of liquids generally decreases with increasing temperature. Therefore, maintaining a constant and known temperature is critical for obtaining a reproducible and accurate density value.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of 3-trimethylsilylpropynal.

Caption: Experimental workflows for determining the boiling point and density of 3-trimethylsilylpropynal.

Safety and Handling

3-Trimethylsilylpropynal is a flammable liquid and an irritant. Appropriate safety precautions should be taken when handling this compound. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 3-trimethylsilylpropynal, specifically its boiling point and density. By understanding these fundamental characteristics and the experimental protocols for their determination, researchers and scientists can confidently and safely utilize this versatile compound in their synthetic endeavors.

References

Sources

Solubility of 3-Trimethylsilylpropynal in organic solvents

An In-depth Technical Guide to the Solubility of 3-Trimethylsilylpropynal in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-trimethylsilylpropynal, a key bifunctional reagent in organic synthesis. The document outlines the theoretical principles governing its solubility, presents predicted solubility profiles across a range of common organic solvent classes, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who utilize silylated alkynes and require a robust understanding of their behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Molecular Profile of 3-Trimethylsilylpropynal

3-Trimethylsilylpropynal is a versatile building block in organic chemistry, valued for its dual reactivity. It incorporates a terminal alkyne protected by a bulky, nonpolar trimethylsilyl (TMS) group and a reactive aldehyde functional group. This unique structure allows for selective transformations, such as nucleophilic additions at the carbonyl group or Sonogashira couplings after deprotection of the alkyne.

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection impacts reaction kinetics, yield, and purity. It is also a critical factor in downstream processing, including extractions, chromatography, and crystallization. This guide provides the foundational knowledge required to make informed decisions regarding solvent choice.

The molecular structure is key to its solubility. The large, nonpolar trimethylsilyl group and the hydrocarbon backbone dominate its physical properties, while the terminal aldehyde group introduces a degree of polarity.

Caption: Molecular structure of 3-trimethylsilylpropynal highlighting its distinct polar and nonpolar regions.

Theoretical Framework: The Principles of Solubility

The solubility of a solute in a solvent is governed by the thermodynamic principle encapsulated in the adage, "like dissolves like."[1][2] This means that substances with similar intermolecular forces and polarities tend to be miscible.[3][4]

-

Polarity and Intermolecular Forces: Molecules interact through various forces, including London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) primarily exhibit weak London dispersion forces. They effectively dissolve nonpolar solutes like 3-trimethylsilylpropynal by establishing similar weak interactions.

-

Polar Aprotic Solvents (e.g., acetone, THF) have significant dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions and solvate the polar aldehyde group of the molecule.

-

Polar Protic Solvents (e.g., water, ethanol) have strong hydrogen bonding networks. Dissolving a largely nonpolar solute like 3-trimethylsilylpropynal would require disrupting these high-energy bonds, which is energetically unfavorable, leading to low solubility.[5][6][7][8]

-

The bulky, nonpolar trimethylsilyl group is the dominant structural feature, suggesting that the compound will behave primarily as a nonpolar molecule. Alkynes themselves are generally nonpolar and soluble in organic solvents.[6][7][8] The aldehyde group adds a polar character, but it is insufficient to overcome the nonpolar nature of the rest of the molecule to grant significant aqueous solubility.

Predicted Solubility Profile

| Solvent Class | Solvent Example(s) | Predicted Solubility | Causality & Rationale |

| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High / Miscible | The solute and solvent are both nonpolar and rely on London dispersion forces. The energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming solute-solvent interactions. Analogous compounds are miscible in toluene.[10][11] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Soluble | These solvents are weakly polar and effectively solvate the nonpolar TMS and hydrocarbon portions of the molecule. The ether oxygen can also interact favorably with the slightly electrophilic carbon of the aldehyde. Silylated alkynes are known to be soluble in ether and THF.[9][10] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Soluble | These solvents are effective at dissolving a wide range of organic compounds with low to moderate polarity. They can solvate both the nonpolar and polar regions of the molecule. |

| Polar Aprotic Solvents | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate to Low | The strong dipole moments of these solvents lead to significant self-association. While they can interact with the aldehyde group, they are less effective at solvating the large nonpolar TMS group, likely resulting in limited solubility compared to nonpolar solvents. |

| Polar Protic Solvents | Ethanol, Methanol | Low | The strong hydrogen-bonding network of alcohols makes the energetic cost of creating a cavity for the nonpolar solute molecule high. Limited solubility may occur due to potential hydrogen bonding between the alcohol's hydroxyl group and the aldehyde's oxygen. |

| Aqueous | Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water strongly disfavor the solvation of the nonpolar molecule.[5][6][7][8] Analogous silylated alkynes are immiscible with water.[12] |

Experimental Determination of Solubility

For critical applications, experimental verification of solubility is essential. The following protocols describe methodologies for both rapid qualitative assessment and precise quantitative measurement.

Protocol: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Objective: To quickly assess the solubility of 3-trimethylsilylpropynal in a range of solvents.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm) for each solvent to be tested.

-

Solute Addition: Add a pre-weighed amount of 3-trimethylsilylpropynal (e.g., 25 mg) to each test tube.[13]

-

Solvent Addition: Add the chosen solvent (e.g., 0.75 mL) to the corresponding test tube in small portions.[13]

-

Mixing: After each addition, cap and shake the test tube vigorously for 10-20 seconds.[1][13] Visual observation is key.

-

Observation & Classification:

-

Soluble: The solid completely dissolves, yielding a clear, homogeneous solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Meticulously record the observations for each solvent in a laboratory notebook.

Caption: Workflow for the qualitative determination of solubility.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method, adapted from established pharmaceutical and chemical industry standards, provides a precise measure of solubility (e.g., in mg/mL or mol/L).

Objective: To determine the equilibrium solubility of 3-trimethylsilylpropynal in a solvent at a controlled temperature.

Methodology:

-

System Preparation: Add an excess amount of 3-trimethylsilylpropynal to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a constant-temperature shaker bath (e.g., at 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature bath for several hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

-

Quantification:

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven, and re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtered aliquot with a suitable solvent and analyze it using a pre-calibrated HPLC or GC method to determine the concentration of the solute. This is the preferred method for higher accuracy.

-

-

Calculation: Calculate the solubility using the mass of the solute and the volume of the aliquot taken. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Safety & Handling

While a specific Safety Data Sheet (SDS) for 3-trimethylsilylpropynal may not be universally available, its hazards can be inferred from similar compounds. It should be handled as a flammable liquid that can cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires, such as dry chemical or carbon dioxide.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

Always consult the supplier-specific SDS before use and perform a thorough risk assessment for any experimental procedure.

Conclusion